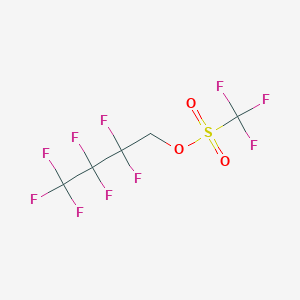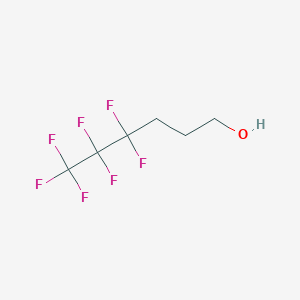![molecular formula C12H13ClN2O4 B1305561 5-[N'-(2-Chloro-benzoyl)-hydrazino]-5-oxo-pentanoic acid CAS No. 333405-85-9](/img/structure/B1305561.png)
5-[N'-(2-Chloro-benzoyl)-hydrazino]-5-oxo-pentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[N’-(2-Chloro-benzoyl)-hydrazino]-5-oxo-pentanoic acid is an organic compound with the molecular formula C12H13ClN2O4 and a molecular weight of 284.7 g/mol . This compound is characterized by the presence of a 2-chlorobenzoyl group attached to a hydrazino moiety, which is further connected to a 5-oxo-pentanoic acid chain. It is primarily used in scientific research and has applications in various fields such as chemistry, biology, and medicine.
Mechanism of Action
Mode of Action
Without specific information, it’s difficult to say exactly how “5-[N’-(2-Chloro-benzoyl)-hydrazino]-5-oxo-pentanoic acid” interacts with its targets. The hydrazino group is known to form hydrazones when it reacts with carbonyl compounds . The carboxylic acid group can participate in various reactions, including esterification and amide formation.
Biochemical Pathways
Compounds with similar structures could potentially be involved in a variety of biochemical processes, including oxidation-reduction reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[N’-(2-Chloro-benzoyl)-hydrazino]-5-oxo-pentanoic acid typically involves the reaction of 2-chlorobenzoyl chloride with hydrazine hydrate to form the intermediate 2-chlorobenzoyl hydrazine. This intermediate is then reacted with 5-oxo-pentanoic acid under acidic conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis generally follows similar steps as the laboratory preparation, with optimization for larger scale production, including the use of continuous flow reactors and automated synthesis systems to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
5-[N’-(2-Chloro-benzoyl)-hydrazino]-5-oxo-pentanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the hydrazino group to an amine.
Substitution: The chlorine atom in the 2-chlorobenzoyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic conditions to substitute the chlorine atom.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzoyl derivatives.
Scientific Research Applications
5-[N’-(2-Chloro-benzoyl)-hydrazino]-5-oxo-pentanoic acid is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: In studies involving enzyme inhibition and protein modification.
Industry: Used in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
5-Chloro-2-nitrobenzoic acid: Similar in structure but with a nitro group instead of a hydrazino group.
5-Bromo-2-chlorobenzoic acid: Contains a bromine atom instead of a hydrazino group.
Uniqueness
5-[N’-(2-Chloro-benzoyl)-hydrazino]-5-oxo-pentanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the hydrazino group allows for unique interactions with biological molecules, making it a valuable compound for research applications.
Properties
IUPAC Name |
5-[2-(2-chlorobenzoyl)hydrazinyl]-5-oxopentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2O4/c13-9-5-2-1-4-8(9)12(19)15-14-10(16)6-3-7-11(17)18/h1-2,4-5H,3,6-7H2,(H,14,16)(H,15,19)(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIPJKVDWXXYYFQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NNC(=O)CCCC(=O)O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.69 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














